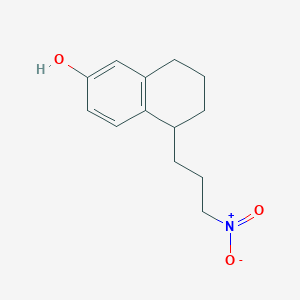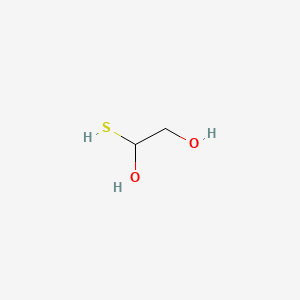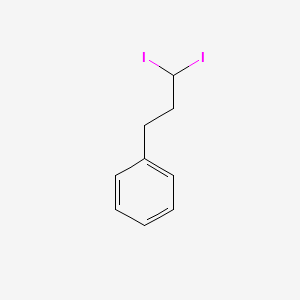![molecular formula C12H26OSi2 B14282968 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- CAS No. 137092-06-9](/img/structure/B14282968.png)
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is an organic compound with the molecular formula C11H24OSi2. This compound is a derivative of propargyl alcohol, where the hydrogen atoms are replaced by silyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- typically involves the reaction of propargyl alcohol with silylating agents. One common method is the reaction of propargyl alcohol with tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- exerts its effects involves the interaction of its functional groups with molecular targets. The silyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Alcohol: The simplest form of the compound without silyl groups.
3-(Trimethylsilyl)propargyl Alcohol: A similar compound with only one silyl group.
1,1-Diphenyl-2-propyn-1-ol: A derivative with phenyl groups instead of silyl groups.
Uniqueness
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is unique due to the presence of both tert-butyldimethylsilyl and trimethylsilyl groups. These groups provide enhanced stability and reactivity, making the compound valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
137092-06-9 |
|---|---|
Molekularformel |
C12H26OSi2 |
Molekulargewicht |
242.50 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h11,13H,1-8H3 |
InChI-Schlüssel |
RNBKYMVETLYQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(C#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
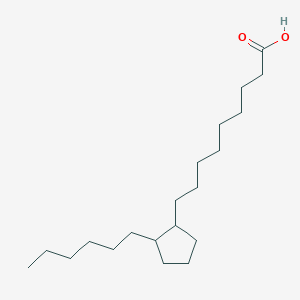

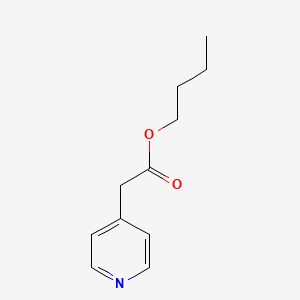
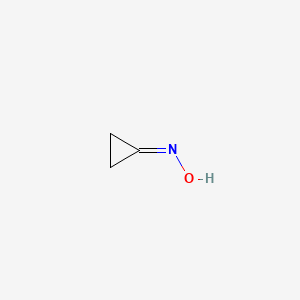
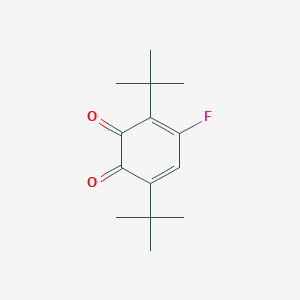

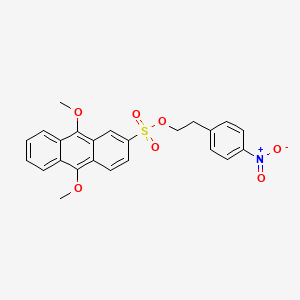
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
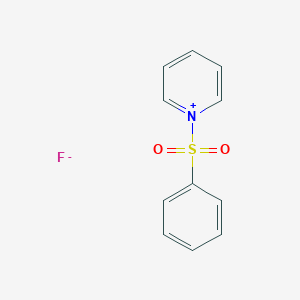
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
